Cas no 2138176-32-4 (Carbamic acid, N-(5-ethyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester)

Carbamic acid, N-(5-ethyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester is a specialized carbamate derivative featuring a pyrrolidine scaffold with an ethyl substituent. The tert-butyl ester group enhances stability, making it suitable for controlled reactivity in synthetic applications. This compound is particularly valuable in medicinal chemistry and pharmaceutical research, where it serves as a versatile intermediate for the development of bioactive molecules. Its structural features, including the sterically hindered ester moiety, contribute to selective reactivity, enabling precise modifications in complex synthetic pathways. The compound’s well-defined purity and consistent performance make it a reliable choice for advanced organic synthesis and drug discovery efforts.
Carbamic acid, N-(5-ethyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester structure
2138176-32-4 structure
Product Name:Carbamic acid, N-(5-ethyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester
CAS No:2138176-32-4
MF:C11H22N2O2
MW:214.304583072662
CID:5259612
Update Time:2025-06-13

Carbamic acid, N-(5-ethyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-(5-ethyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C11H22N2O2/c1-5-8-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
    • InChI Key: NKYVNYLFYVPCTK-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1CC(CC)NC1

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Additional information on Carbamic acid, N-(5-ethyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester

Carbamic acid, N-(5-ethyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (CAS No. 2138176-32-4): A Comprehensive Overview

Carbamic acid, N-(5-ethyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, identified by its CAS number 2138176-32-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of carbamates and exhibits a unique structural framework that makes it a promising candidate for various biological and chemical applications. The presence of a pyrrolidine ring and an ethyl substituent in its molecular structure contributes to its distinct chemical properties and potential biological activities.

The< strong>1,1-dimethylethyl ester moiety in the compound's name indicates the presence of a tert-butyl ester group, which is known for its stability and role as a protecting group in organic synthesis. This feature makes the compound particularly useful in multi-step synthetic pathways where selectivity and stability are crucial. The combination of these structural elements suggests that this compound may have applications in the development of novel therapeutic agents, particularly in the area of central nervous system (CNS) disorders and inflammatory conditions.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The< strong>pyrrolidinyl moiety is a common pharmacophore found in many bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The ethyl substituent further enhances the compound's solubility and bioavailability, making it more suitable for pharmacological applications.

Current research in medicinal chemistry has highlighted the importance of structural diversity in drug discovery. Compounds like< strong>Carbamic acid, N-(5-ethyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester offer a rich scaffold for designing molecules with tailored biological activities. Studies have shown that modifications around the pyrrolidine ring can significantly influence the compound's binding affinity and selectivity towards specific targets. This flexibility allows researchers to fine-tune the properties of the molecule to optimize its pharmacological profile.

The< strong>1,1-dimethylethyl ester group not only provides stability but also serves as a handle for further functionalization. This feature is particularly valuable in medicinal chemistry where iterative modifications are often required to improve drug-like properties such as metabolic stability, solubility, and cell permeability. The ability to easily introduce or remove this ester group allows for rapid screening of analogs and identification of lead compounds.

Beyond its potential as an intermediate in drug synthesis, this compound may also find applications in materials science and agrochemicals. The unique combination of functional groups makes it a versatile building block for creating more complex molecules with desired properties. For instance, derivatives of this compound could be explored for their antimicrobial or anti-inflammatory effects.

The synthesis of< strong>Carbamic acid, N-(5-ethyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester involves multi-step organic reactions that highlight the importance of precise synthetic methodologies. Key steps include the formation of the pyrrolidine ring followed by the introduction of the ethyl substituent and finally the esterification process. Each step requires careful optimization to ensure high yields and purity. Advances in synthetic techniques have enabled more efficient and scalable production methods, making it feasible to produce this compound in larger quantities for research and commercial purposes.

In conclusion, Carbamic acid, N-(5-ethyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (CAS No. 2138176-32-4) is a structurally interesting compound with potential applications across multiple domains. Its unique combination of functional groups makes it a valuable tool in pharmaceutical research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in discovering new treatments for various diseases.

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